molecular formula C29H19BrClN5O2 B2476145 6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 392252-72-1

6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2476145
CAS No.: 392252-72-1
M. Wt: 584.86
InChI Key: JWWAJIIEXINAQD-UHFFFAOYSA-N
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Description

6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C29H19BrClN5O2 and its molecular weight is 584.86. The purity is usually 95%.
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Biological Activity

The compound 6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (C29H19BrClN5O2) has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline moiety and a pyrazole unit, which are known for their diverse biological activities. The presence of bromine, chlorine, and nitro groups enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. For instance, compounds containing pyrazole and thiazole units exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
10aE. coli2062.5
10bS. aureus18125
10cP. mirabilis15250

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines, indicating that the quinazoline and pyrazole frameworks may play crucial roles in inhibiting tumor growth . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

3. Antiviral Activity

Research has indicated that some derivatives possess antiviral properties, particularly against herpes simplex virus (HSV). For example, certain pyrazole derivatives have been reported to inhibit HSV replication significantly without exhibiting high cytotoxicity . This suggests that the compound may also have potential as an antiviral agent.

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives based on the pyrazole framework and tested them for antimicrobial activity using the well diffusion method. The results indicated that compounds with specific substitutions at the phenyl rings exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Mechanism

In vitro studies on similar quinazoline derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances their ability to interact with cellular targets involved in proliferation .

Properties

IUPAC Name

6-bromo-2-[3-(2-chlorophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19BrClN5O2/c30-20-12-15-25-23(16-20)28(19-6-2-1-3-7-19)33-29(32-25)35-27(22-8-4-5-9-24(22)31)17-26(34-35)18-10-13-21(14-11-18)36(37)38/h1-16,27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAJIIEXINAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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